molecular formula C15H23NO3 B14021032 3-(BenZylamino)propyl t-butyl carbonate

3-(BenZylamino)propyl t-butyl carbonate

Cat. No.: B14021032
M. Wt: 265.35 g/mol
InChI Key: YXAJFKFXWNBXJU-UHFFFAOYSA-N
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Description

3-(Benzylamino)propyl tert-butyl carbonate is an organic compound with the molecular formula C15H23NO3. It is a derivative of propyl carbonate, where the propyl group is substituted with a benzylamino group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)propyl tert-butyl carbonate typically involves the reaction of benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

Benzylamine+tert-Butyl chloroformate3-(Benzylamino)propyl tert-butyl carbonate\text{Benzylamine} + \text{tert-Butyl chloroformate} \rightarrow \text{3-(Benzylamino)propyl tert-butyl carbonate} Benzylamine+tert-Butyl chloroformate→3-(Benzylamino)propyl tert-butyl carbonate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)propyl tert-butyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl carbonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of benzylamino ketones or aldehydes.

    Reduction: Formation of benzylamino alcohols or primary amines.

    Substitution: Formation of various substituted benzylamino derivatives.

Scientific Research Applications

3-(Benzylamino)propyl tert-butyl carbonate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)propyl tert-butyl carbonate involves its ability to act as a protecting group for amines. The tert-butyl carbonate group can be selectively removed under mild acidic conditions, revealing the free amine group. This property is useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)propyl tert-butyl carbonate
  • 3-(Ethylamino)propyl tert-butyl carbonate
  • 3-(Phenylamino)propyl tert-butyl carbonate

Uniqueness

3-(Benzylamino)propyl tert-butyl carbonate is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. The benzyl group can participate in additional reactions such as hydrogenation and oxidation, providing versatility in synthetic applications.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

3-(benzylamino)propyl tert-butyl carbonate

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(17)18-11-7-10-16-12-13-8-5-4-6-9-13/h4-6,8-9,16H,7,10-12H2,1-3H3

InChI Key

YXAJFKFXWNBXJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OCCCNCC1=CC=CC=C1

Origin of Product

United States

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